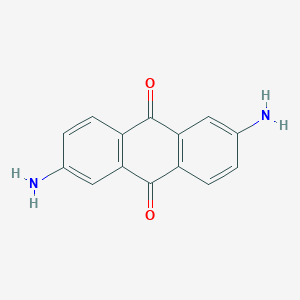

2,6-Diaminoanthraquinone

Description

Contextual Significance in Organic Chemistry and Materials Science

In organic chemistry, 2,6-diaminoanthraquinone is a valuable precursor for the synthesis of a variety of complex molecules. asianpubs.org Its amino groups can be readily diazotized and subsequently coupled with other aromatic compounds to create a diverse range of azo dyes. asianpubs.orgasianpubs.org Furthermore, the anthraquinone (B42736) scaffold itself is a privileged structure in medicinal chemistry and serves as a starting point for the development of new therapeutic agents. solubilityofthings.com

The significance of 2,6-DAAQ in materials science is equally profound. Its excellent thermal and light stability make it a crucial component in the formulation of high-performance pigments and dyes for textiles, plastics, and printing inks. fscichem.com Beyond its colorant properties, the unique electronic characteristics of 2,6-DAAQ have led to its investigation in the field of organic electronics. solubilityofthings.comicm.edu.pl Researchers are exploring its potential in the fabrication of organic solar cells, where its ability to absorb light and facilitate energy conversion is highly advantageous. solubilityofthings.com Moreover, its redox activity makes it a promising candidate for electrode materials in energy storage devices like batteries and supercapacitors. gnu.ac.krustb.edu.cnrsc.org

Evolution of Research Perspectives on this compound

Historically, research on this compound was predominantly focused on its application in the dye industry. asianpubs.orggoogle.com Early studies centered on optimizing its synthesis and leveraging its properties to create vibrant and durable colorants. google.com The primary method for its preparation involved the sulfonation of anthraquinone to yield a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids, followed by separation and amidation. google.com

Over the past few decades, the research landscape has shifted dramatically. Scientists began to recognize the broader potential of the 2,6-DAAQ molecule beyond its color. Investigations into its photophysical and electrochemical properties revealed a wealth of opportunities for new applications. icm.edu.plnih.gov Studies on its behavior in different solvents and at various pH levels provided fundamental insights into its electronic structure and reactivity. nih.govnih.gov This deeper understanding paved the way for its exploration in more advanced technological fields.

Scope of Current Academic Investigations

Current academic research on this compound is multifaceted and highly interdisciplinary. Key areas of investigation include:

Advanced Polymers and Frameworks: A significant portion of current research is dedicated to incorporating 2,6-DAAQ into novel polymers and porous organic frameworks (POPs), such as covalent organic frameworks (COFs). arabjchem.orgbohrium.comiaea.org These materials exhibit high surface areas, tunable porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. arabjchem.org The use of 2,6-DAAQ as a monomer allows for the creation of materials with tailored electronic and optical properties. tcichemicals.comntu.ac.ukrsc.org

Energy Storage and Conversion: The reversible redox behavior of 2,6-DAAQ is being extensively studied for its application in energy storage systems. gnu.ac.krrsc.org Researchers are developing 2,6-DAAQ-based materials for use as cathodes in lithium-ion and sodium-ion batteries, aiming to create more sustainable and high-performance energy storage solutions. ustb.edu.cnrsc.org Composites of 2,6-DAAQ with conductive materials like graphene are being fabricated to enhance their electrochemical performance, leading to higher specific capacitance and better cycling stability in supercapacitors. rsc.orgresearchgate.net

Electro-Optic and Photonic Materials: The unique photophysical properties of 2,6-DAAQ are being harnessed for the development of electrochromic and nonlinear optical materials. bohrium.comiaea.orgacs.org For instance, COFs containing 2,6-DAAQ have been shown to exhibit reversible color changes in response to an applied voltage, making them promising for smart window applications. bohrium.comiaea.org

The ongoing exploration of this compound's properties and its integration into novel material architectures promise to unlock even more innovative applications in the future, solidifying its position as a critical compound in advanced chemical research. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀N₂O₂ | fscichem.comnih.govchemicalbook.com |

| Molecular Weight | 238.24 g/mol | fscichem.comchemicalbook.com |

| CAS Number | 131-14-6 | fscichem.comchemicalbook.com |

| Appearance | Reddish-brown prism or solid | fscichem.comsolubilityofthings.com |

| Melting Point | >325 °C | chemicalbook.com |

| Purity | Min 99.0% | fscichem.com |

| Solubility | Soluble in polar organic solvents like dimethyl sulfoxide (B87167) and acetone. Solubility can be influenced by pH. | solubilityofthings.com |

| Topological Polar Surface Area | 86.2 Ų |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWBWVMZPPPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059614 | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-14-6 | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY0EUZ2ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Diaminoanthraquinone and Its Derivatives

Established Synthesis Routes to 2,6-Diaminoanthraquinone

The formation of the this compound core structure is typically achieved through well-documented, multi-step chemical transformations or by the reduction of suitable precursors.

A primary industrial route to this compound involves a two-step process starting from anthraquinone (B42736). google.com This sequence is outlined as follows:

Disulfonation of Anthraquinone : The initial step is the sulfonation of anthraquinone, which yields a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids. google.com

Separation of Isomers : The desired 2,6-disulfonic acid isomer is separated from the 2,7-isomer. This is accomplished by adding sodium carbonate or sodium hydroxide to the sulfonation mixture, which causes the sodium salt of the 2,6-disulfonic acid to precipitate while the 2,7-isomer remains in solution due to its higher solubility. google.com

Amidation : The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation, where the sulfonic acid groups are replaced by amino groups to yield the final this compound product. google.com

This method provides a reliable pathway to the pure 2,6-isomer, which is crucial for subsequent derivatization reactions. google.com

An alternative strategy for synthesizing this compound involves the reduction of a dinitro precursor, typically 2,6-dinitroanthraquinone. This precursor is an isomer formed during the nitration of anthraquinone. google.com The reduction of the nitro groups to amines is a common transformation in organic synthesis, and various reducing agents have been studied for their efficacy in the context of anthraquinone chemistry. indolysaght.comacsgcipr.org

Zinc powder is a widely used and cost-effective reducing agent in organic synthesis, often employed for the conversion of nitro groups to amines. indolysaght.comcommonorganicchemistry.comcommonorganicchemistry.com In studies focused on related anthraquinone systems, direct reduction using zinc powder has been examined. researchgate.net However, this approach can sometimes lead to a mixture of products, including the desired diaminoanthracene and its 9,10-dihydro derivative, indicating that the quinone moiety itself is susceptible to reduction. researchgate.netnih.gov The reaction is typically carried out in the presence of an acid or a salt like ammonium chloride to facilitate the reduction process. acsgcipr.orgcommonorganicchemistry.com

Sodium borohydride (NaBH₄) is a milder reducing agent, generally used for the reduction of aldehydes and ketones. utrgv.edu Its use for the reduction of nitro groups often requires the presence of a catalyst to enhance its reactivity. utrgv.eduresearchgate.net Various transition metal complexes can be used in conjunction with NaBH₄ to achieve the desired transformation of aromatic nitro compounds into amines. rsc.org In the context of anthraquinone derivatives, borohydride reduction following a protection step for the amine groups has been explored as a pathway to obtain the target product in yields ranging from 14–50%. researchgate.net The reduction of a related compound, 2,6-dihydroxy-9,10-anthraquinone, to 2,6-dihydroxyanthracene has been successfully achieved using sodium borohydride in a sodium carbonate solution. researchgate.net

The use of tin powder presents a more selective reduction pathway. Research has shown that tin powder can be used to reduce the anthraquinone core to a 2,6-diaminoanthrone intermediate in quantitative yield. researchgate.net This intermediate can then be further reduced to the corresponding 2,6-diaminoanthracene. researchgate.net The general principle of reducing anthraquinone to anthrone using tin in the presence of hydrochloric acid is a well-established method in organic chemistry. orgsyn.org This approach offers a high-yield route to the anthrone intermediate, which is a valuable synthetic stepping stone. researchgate.netorgsyn.org

Reduction Pathways for Anthraquinone Precursors

Derivatization Strategies of this compound

The two primary amino groups on the this compound scaffold serve as reactive handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives, particularly dyes. asianpubs.orgasianpubs.org

A prominent derivatization strategy involves the diazotization of the amino groups, followed by azo coupling reactions. asianpubs.orgasianpubs.org The general procedure is as follows:

Diazotization : this compound is dissolved in concentrated sulfuric acid and treated with sodium nitrite at low temperatures (0-5 °C) to convert both amino groups into diazonium salts. asianpubs.orgasianpubs.org

Azo Coupling : The resulting bis-diazonium salt solution is then added to a cooled solution of a coupling component, such as a phenol or an aniline derivative, in the presence of a base like sodium carbonate. asianpubs.orgasianpubs.org This results in the formation of bis-azo compounds, which are often highly colored dyes. asianpubs.org

This strategy has been successfully employed to synthesize a series of novel anthraquinone dyes. asianpubs.orgasianpubs.org The table below summarizes the synthesis of several derivatives via this method.

| Derivative Name | Coupling Component | Yield (%) | Reference |

|---|---|---|---|

| 2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dione | Phenol | 75% | asianpubs.orgasianpubs.org |

| 2,6-bis((4-aminophenyl)diazenyl)anthracene-9,10-dione | Aniline | 65% | asianpubs.orgasianpubs.org |

| 2,6-bis((4-methoxyphenyl)diazenyl)anthracene-9,10-dione | Anisole | 64% | asianpubs.org |

Other derivatization strategies include nucleophilic displacement reactions involving the amino groups or modification of the anthraquinone ring itself through reactions like bromination followed by cross-coupling. rsc.orgacs.org These methods expand the molecular complexity and allow for the fine-tuning of the properties of the resulting compounds.

Diazotization and Coupling Reactions for Azo Dyes

The synthesis of azo dyes using this compound is a well-established two-step process involving diazotization followed by an azo coupling reaction. Azo compounds are characterized by the functional group R−N=N−R' and are known for their vibrant colors due to extended conjugated systems. unb.cawikipedia.org This process is a cornerstone of industrial organic chemistry for producing a wide array of dyes. nih.govorganic-chemistry.org

The first step, diazotization, involves the conversion of the primary aromatic amino groups of this compound into diazonium salts. ijirset.com This is typically achieved by treating the diamine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like concentrated sulfuric acid. asianpubs.orgasianpubs.org The reaction must be carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive when isolated in a dry state. nih.govasianpubs.org

In the second step, the newly formed bis-diazonium salt acts as an electrophile and is coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction yields a stable azo dye. nih.gov The pH of the reaction medium is a critical factor, with mildly acidic or neutral conditions being optimal for the coupling to proceed efficiently. organic-chemistry.org

Researchers have synthesized a variety of novel anthraquinone derivatives through this method. For instance, the diazotized this compound has been coupled with compounds like phenol, aniline, p-chloroaniline, and p-iodoaniline to produce a range of dyes with yields from 62% to 75%. asianpubs.orgasianpubs.org

| Coupling Component | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenol | 2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dione | 75 | >300 |

| Aniline | 2,6-bis((4-aminophenyl)diazenyl)anthracene-9,10-dione | 65 | 247-249 |

| p-Iodoaniline | 2,6-bis((4-iodophenyl)diazenyl)anthracene-9,10-dione | 62 | 290-293 |

| Anisole | 2,6-bis((4-methoxyphenyl)diazenyl)anthracene-9,10-dione | 64 | 253-255 |

Functionalization for Enhanced Performance and Solubility

Modifying the core structure of this compound is crucial for enhancing specific properties like solubility and performance, thereby expanding its utility in specialized applications such as energy storage and advanced materials.

To improve the aqueous solubility of anthraquinone derivatives, particularly for applications in redox flow batteries, sulfamidic acid groups can be introduced. A new anthraquinone derivative, anthraquinone-2,6-disulfamidic acid, has been synthesized from this compound in high yields. rsc.org This derivatization replaces the less expensive this compound for other precursors and utilizes the high stability of sulfonamides. rsc.org The resulting compound demonstrates a reversible redox reaction and shows remarkably low decomposition rates at elevated temperatures (60°C), making it a promising anolyte for redox flow batteries. rsc.org

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used for surface functionalization in biomedical applications. sigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, stability, and biocompatibility. sigmaaldrich.commedrxiv.org PEG can be synthesized in various geometries and activated with different functional end groups to enable conjugation. sigmaaldrich.com

While often used to improve aqueous solubility, PEG modification can also be tailored for non-aqueous systems. By carefully selecting the molecular weight and structure of the PEG chain, it is possible to modify the solubility of a compound in specific organic solvents or improve its compatibility within a polymer matrix. This functionalization can enhance the performance of materials by preventing aggregation and ensuring homogeneous dispersion. nih.gov For this compound, PEGylation could be employed to improve its processability in organic media for creating composites or thin films.

Modification for Polymer and Composite Integration

The integration of this compound into polymers and composites is a key strategy for developing advanced materials with tailored electronic and mechanical properties.

Polyimides containing redox-active anthraquinone units have emerged as promising organic electrode materials for secondary batteries. researchgate.net These polymers are synthesized through the polycondensation of this compound with various dianhydrides, such as pyromellitic dianhydride (PMDA) and naphthalene tetracarboxylic dianhydride (NTCDA). researchgate.netntu.ac.uk The resulting poly(anthraquinonyl imides) combine the structural stability and insolubility of a polymer backbone with the reversible electrochemical activity of the anthraquinone moiety. rsc.orgresearchgate.net

A conjugated porous polyimide, CP-PDAB, was prepared by reacting this compound with pyromellitic dianhydride. rsc.org The material's porous and loose structure facilitates electrolyte penetration, while the conjugated skeleton provides structural stability and insolubility in the electrolyte. rsc.org When used as a cathode for sodium-ion batteries, it demonstrated high reversible capacity and excellent cycling stability. rsc.org

| Polymer | Dianhydride Component | Application | Reversible Capacity | Cycling Stability |

|---|---|---|---|---|

| PAQI-N26 | NTCDA | Sodium Battery Cathode | 179 mAh g⁻¹ at 50 mA g⁻¹ | 95% retention after 150 cycles |

| PMAQ | PMDA | Sodium Battery Cathode | 163 mAh g⁻¹ at 0.05 A g⁻¹ | - |

| CP-PDAB | PMDA | Sodium-ion Battery Cathode | 141 mAh g⁻¹ at 500 mA g⁻¹ | Stable for 100 cycles |

Covalently modifying graphene and its derivatives, like graphene oxide (GO), with this compound produces advanced composite materials for high-performance energy storage devices such as supercapacitors. rsc.orgrsc.org The functionalization is typically achieved through a nucleophilic displacement reaction between the amino groups (–NH2) of the this compound and the epoxy groups present on the surface of graphene oxide. rsc.orgresearchgate.net

This covalent linkage effectively combines the Faradaic pseudocapacitance of the anthraquinone molecules with the high electrical conductivity and large surface area of the graphene sheets. rsc.orgrsc.org The resulting composite material, labeled DQ-RGO, exhibits outstanding electrochemical performance, including high specific capacitance and excellent cycling stability. rsc.orgresearchgate.net This approach provides a robust method for designing green, all-carbon materials for advanced energy storage applications. rsc.org

| Material | Specific Capacitance | Current Density | Cycling Stability |

|---|---|---|---|

| DQ-RGO | 332 F g⁻¹ | 1 A g⁻¹ | 81.8% retention after 5000 cycles |

Formation of Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by their high specific surface areas, tunable porosity, and excellent chemical and thermal stability. These properties make them suitable for a wide range of applications, including gas storage, separation, and catalysis. This compound (DAAQ) serves as a valuable and versatile building block in the synthesis of various POPs.

The anthraquinone structure's inherent properties, such as its rigid and conjugated framework, contribute to the formation of robust and stable porous networks. DAAQ can be directly used as a monomer in polymerization reactions. For example, it can be reacted with multifunctional aldehydes, such as 1,3,5-triformylphloroglucinol (TFP), under solvothermal conditions to form highly crystalline and porous covalent organic frameworks (COFs). One such example, DAAQ-COF, exhibits a dark red color and an absorption maximum around 450 nm, indicating its potential for photocatalytic applications under visible light. nih.gov This COF has demonstrated stability and can be recovered and reused in multiple reaction cycles without losing its crystallinity. nih.gov

Furthermore, the amino groups on the DAAQ molecule provide reactive sites that allow for its transformation into other key monomers for POP synthesis. Commercially available DAAQ can be effectively converted into derivatives like 2,6-dibromoanthraquinone (DBrAQ), 2,6-diethynylanthraquinone (DEAQ), and anthraquinonediboronic acid bis(pinacol) ester (AQDB). chemicalbook.com These derivatized monomers can then participate in various coupling reactions to construct POPs with different topologies and functional groups, including conjugated microporous polymers (CMPs) and COFs. chemicalbook.com For instance, a porous organic polymer can be formed through the self-assembly of 2,4,6-trichloro-1,3,5-triazine and this compound, which creates a rigid skeleton linked by −NH2+Cl− − "rivets". researchgate.net

The incorporation of the anthraquinone subunit into POPs is particularly advantageous for electrochemical applications due to the quinone's redox activity. The resulting materials are promising candidates for components in electrochemical energy conversion and storage devices. chemicalbook.com

Design of π-Extendable Building Blocks

The extension of the π-conjugated system of diaminoanthraquinones (DAAQs) is a key strategy for tuning their optoelectronic properties for applications in materials science, such as in nonlinear optics, redox-flow batteries, and as organic dyes. ntu.ac.uk Functionalizing the anthraquinone core with π-extendable anchoring groups allows for the creation of elongated π-systems with tailored absorption and emission characteristics.

A powerful method for extending the π-system of DAAQ is through the introduction of ethynyl and phenyl groups. This is typically achieved via Sonogashira cross-coupling reactions on a halogenated DAAQ precursor.

One study demonstrated the synthesis of a series of π-extended building blocks based on a 1,5-DAAQ core, a strategy that is also applicable to the 2,6-isomer. The process begins with the bromination of the DAAQ core, followed by a Sonogashira coupling reaction with an alkyne, such as tri(isopropyl)silyl (TIPS) acetylene. ntu.ac.uk The TIPS-acetylene groups not only extend the conjugation but also significantly improve the solubility of the resulting compounds in common organic solvents, which is crucial for their characterization and processing. ntu.ac.uk

The reaction of a dibrominated DAAQ with TIPS-acetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (CuI) yields the corresponding di-TIPS-ethynyl-substituted DAAQ. ntu.ac.uk

Further extension of the π-system can be achieved by coupling these ethynyl-substituted DAAQs with aryl halides. For example, the reaction of 1,5-diamino-2,6-diethynylanthracene-9,10-dione with iodobenzene using a palladium and copper catalyst system results in a phenyl-extended DAAQ (2-Ph-DAAQ). ntu.ac.uk This extension leads to a significant bathochromic (red) shift in the π → π* transition in the UV-vis absorption spectrum and a magnification of the molar extinction coefficient, making these materials suitable for applications like dye-sensitized solar cells. ntu.ac.uk

The table below summarizes the optoelectronic properties of some π-extended DAAQ derivatives based on a 1,5-DAAQ core, illustrating the effect of ethynyl and phenyl substitutions.

| Compound | Substitution | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| 2-TIPS-DAAQ | Two TIPS-ethynyl groups | 517 | 17,169 |

| 3-TIPS-DAAQ | Three TIPS-ethynyl groups | 533 | 15,000 |

| 2-Ph-DAAQ | Two phenyl-ethynyl groups | 540 | 26,011 |

The synthesis of π-extendable DAAQ building blocks critically relies on selective halogenation, typically bromination, of the anthraquinone core to introduce reactive sites for subsequent cross-coupling reactions.

For isomers like 1,5-DAAQ, a method has been reported for selective bromination at the 2- and 6-positions. ntu.ac.uk This can be achieved using elemental bromine in glacial acetic acid. The reaction involves stirring the 1,5-DAAQ with a solution of bromine in glacial acetic acid, which leads to the formation of a mixture of bromo-substituted DAAQs. ntu.ac.uk This crude mixture can then be used directly in the subsequent Sonogashira coupling step without extensive purification. ntu.ac.uk The bromination provides the necessary handles to which π-extending groups like ethynyl or phenyl moieties can be attached. While this specific example uses 1,5-DAAQ, similar electrophilic substitution strategies can be envisioned for the 2,6-DAAQ isomer, targeting the available positions on the aromatic rings.

Green Chemistry Approaches in this compound Synthesis

Spectroscopic and Photophysical Investigations of 2,6 Diaminoanthraquinone

Absorption and Emission Spectroscopy

The absorption and emission spectra of 2,6-DAAQ are sensitive to its molecular environment. These spectral properties provide a window into the electronic transitions occurring within the molecule and how they are perturbed by external factors.

UV-Visible Spectral Analysis in Diverse Media

The UV-Visible absorption spectrum of 2,6-diaminoanthraquinone is characterized by multiple absorption bands, which are attributed to π → π* and n → π* electronic transitions within the anthraquinone (B42736) core and the amino substituents. nih.gov The position and intensity of these bands are strongly affected by the nature of the solvent. nih.govnih.gov

In various organic solvents, the absorption and fluorescence spectra of 2,6-DAAQ exhibit shifts that correlate with the solvent's polarity. nih.gov For instance, the absorption maxima (λ_abs_) undergo a bathochromic (red) shift as the solvent polarity increases. This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Table 1: UV-Visible Absorption Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs_) (nm) |

|---|---|

| Cyclohexane | 438 |

| Dioxane | 453 |

| Acetonitrile (B52724) | 460 |

| Methanol | 468 |

| Water | 465 |

Data compiled from studies on the photophysical behavior of 2,6-DAAQ. nih.gov

Fluorescence Characteristics and Stokes Shift Analysis

This compound exhibits fluorescence, and its emission spectrum is also highly dependent on the solvent environment. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the extent of structural and electronic rearrangement of the molecule in the excited state, as well as the reorganization of the surrounding solvent molecules. wikipedia.org

The Stokes shift of 2,6-DAAQ is observed to increase with increasing solvent polarity. nih.gov This phenomenon is a result of the larger stabilization of the more polar excited state by polar solvent molecules, a process that occurs on the timescale of fluorescence. nih.govwikipedia.org This large Stokes shift in polar solvents suggests a significant difference in the geometry and dipole moment of the molecule between its ground and excited states.

Table 2: Fluorescence Maxima and Stokes Shift of this compound in Various Solvents

| Solvent | Absorption Max. (λ_abs_) (nm) | Emission Max. (λ_em_) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 438 | 525 | 4095 |

| Dioxane | 453 | 555 | 4175 |

| Acetonitrile | 460 | 585 | 4675 |

| Methanol | 468 | 600 | 4735 |

| Water | 465 | 610 | 5215 |

Data compiled from studies on the photophysical behavior of 2,6-DAAQ. nih.gov

Prototropic Equilibria and pH Effects on Photophysical Behavior

The photophysical properties of this compound are significantly influenced by the pH of the medium due to the presence of two amino groups that can undergo protonation. nih.gov These acid-base equilibria lead to the formation of different ionic species—monocation and dication—each with distinct absorption and fluorescence characteristics. nih.govresearchgate.net

Studies conducted over a wide pH range reveal the existence of different prototropic species in both the ground (S₀) and first excited (S₁) states. nih.gov The acidity constants (pKa) for these equilibria have been determined using spectrophotometric and spectrofluorimetric titrations. It has been observed that the amino groups are more basic in the excited state than in the ground state, which is a common phenomenon for aromatic amines. nih.gov

An interesting observation is the red-shift in the fluorescence of the dication upon protonation. nih.govresearchgate.net This has been attributed to significant solvent relaxation in the polar medium surrounding the dication. nih.gov

Table 3: Ground and Excited State Acidity Constants (pKa) for this compound

| Equilibrium | Ground State (pKa) | Excited State (pKa*) |

|---|---|---|

| Dication ⇌ Monocation + H⁺ | 0.50 | 7.50 |

| Monocation ⇌ Neutral + H⁺ | 2.50 | 5.20 |

Data obtained from spectral analysis of prototropic reactions. nih.gov

Solvatochromism and Solvent Interaction Studies

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents, reflecting the differential solvation of the ground and excited electronic states. wikipedia.org this compound exhibits pronounced solvatochromism, making it a useful probe for studying solute-solvent interactions.

Preferential Solvation Phenomena in Binary Mixtures

In binary solvent mixtures, the immediate environment of a solute molecule may not be the same as the bulk composition of the mixture. This phenomenon, known as preferential solvation, occurs when the solute interacts more strongly with one of the solvent components. nih.gov The absorption and emission spectra of 2,6-DAAQ in binary mixtures, such as dimethylformamide (DMF)-ethanol (EtOH), DMF-dimethylsulfoxide (DMSO), and acetonitrile (ACN)-DMF, show non-ideal solvation characteristics. nih.gov

Analysis of the spectral shifts in these mixtures indicates that at certain concentrations, the two solvent components can interact to form a common structure. nih.gov For instance, a synergistic effect is observed in DMF-EtOH mixtures. nih.gov The study of these systems allows for the calculation of preferential solvation parameters, which quantify the extent to which one solvent is enriched in the solvation shell of the solute compared to the bulk mixture. nih.gov

Influence of Solvent Polarity on Spectroscopic Shifts

The influence of solvent polarity on the absorption and emission spectra of 2,6-DAAQ is a key aspect of its solvatochromic behavior. nih.gov As solvent polarity increases, a bathochromic (red) shift is generally observed in both the absorption and fluorescence spectra. nih.gov This positive solvatochromism indicates that the excited state has a larger dipole moment than the ground state, leading to greater stabilization by polar solvents. wikipedia.org

The Stokes shift, which is the energy difference between the absorption and emission maxima, is also strongly correlated with various solvent polarity scales. nih.gov The linear relationship often observed between the Stokes shift and solvent polarity functions, such as the Lippert-Mataga plot, can be used to estimate the change in dipole moment of the molecule upon excitation. nih.gov This analysis further confirms the charge-transfer character of the first excited singlet state of 2,6-DAAQ.

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of this compound and its derivatives can be thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular vibrations, the chemical environment of individual atoms, the molecular weight and fragmentation, and the crystalline structure of composite materials.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent bonds.

The presence of the amino (-NH₂) groups is typically confirmed by stretching vibrations in the region of 3200-3500 cm⁻¹. For derivatives of this compound, a band around 3204 cm⁻¹ has been attributed to the -NH stretching vibration rsc.org. The aromatic C-H stretching vibrations are expected to appear around 3063 cm⁻¹ rsc.org. A strong absorption band corresponding to the C=O stretching of the quinone group is a prominent feature, typically observed around 1664-1670 cm⁻¹ rsc.org. The vibrations of the aromatic carbon-carbon double bonds (-C=C-) within the anthraquinone skeleton give rise to absorptions in the range of 1450-1650 cm⁻¹ rsc.org. Additionally, the =C-N stretching vibration can be observed around 1297-1304 cm⁻¹ rsc.org.

Table 1: Characteristic FT-IR Peaks for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3204 | -NH Stretch | rsc.org |

| ~3063 | =C-H Stretch | rsc.org |

| ~1664-1670 | C=O Stretch | rsc.org |

| 1450-1650 | -C=C- Stretch | rsc.org |

| ~1297-1304 | =C-N Stretch | rsc.org |

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample preparation method.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the amine protons.

The aromatic protons on the anthraquinone core are expected to appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm rsc.org. The specific chemical shifts and coupling patterns of these protons are influenced by their position on the aromatic rings and the electronic effects of the amino and carbonyl groups. For derivatives of this compound, the aromatic protons have been observed as a multiplet in the range of 6.8-8.5 ppm when measured in DMSO-d₆ rsc.org. The protons of the amino groups (-NH₂) are also observable in the ¹H NMR spectrum, though their chemical shift can be variable and they may appear as a broad singlet.

Table 2: ¹H NMR Data for Derivatives of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 6.8-8.5 | m | Aromatic Protons | rsc.org |

Note: "m" denotes a multiplet. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC/MS) is often employed.

The molecular weight of this compound is 238.24 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 239. In high-resolution mass spectrometry (HRMS), a more precise mass can be obtained, which helps in confirming the elemental formula. The fragmentation of the molecular ion under electron impact (EI) ionization often involves the characteristic loss of carbon monoxide (CO) molecules from the quinone structure. The mass spectrum of this compound shows a molecular ion peak at m/z 238, with other significant fragments observed at m/z 223, 195, 169, and 167 researchgate.net.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238 | Molecular Ion [M]⁺ |

| 223 | Fragment |

| 195 | Fragment |

| 169 | Fragment |

| 167 | Fragment |

Raman spectroscopy is a valuable tool for characterizing the structural properties of carbon-based materials and their composites. When this compound is incorporated into a composite material, such as with graphene, Raman spectroscopy can provide insights into the interactions between the two components and the structural integrity of the graphene lattice.

The Raman spectrum of graphene is dominated by two main features: the G band, appearing around 1580 cm⁻¹, which is characteristic of the sp²-hybridized carbon atoms, and the D band, around 1350 cm⁻¹, which is associated with defects or disorder in the carbon lattice. The intensity ratio of the D and G bands (Iᴅ/Iɢ) is often used to quantify the level of defects. In composites of this compound with functionalized biomass porous carbon, a peak at approximately 661 cm⁻¹ has been related to the stretching vibration of C-H bonds in an out-of-plane configuration berkeley.edu. The presence of this compound can influence the electronic properties of the graphene, which may be reflected in shifts of the G and 2D (a second-order overtone of the D band, appearing around 2700 cm⁻¹) bands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a material's surface. When a surface is modified with this compound, XPS can be used to confirm the presence of the molecule and to study the nature of its interaction with the substrate.

The XPS spectrum of a surface modified with this compound would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H in the aromatic rings, C-N from the amine groups, and C=O of the quinone. The N 1s spectrum would confirm the presence of the amino groups, typically with a binding energy in the range of 399-401 eV for aromatic amines. The O 1s spectrum would correspond to the carbonyl oxygen atoms of the anthraquinone core.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of composites involving this compound, such as covalent organic frameworks (COFs), XRD is crucial for confirming the formation of the desired ordered structure.

For instance, in a DAAQ-COF, the experimental powder X-ray diffraction (PXRD) pattern can be compared with a simulated pattern to verify the crystal structure rsc.org. A good agreement between the experimental and simulated patterns confirms the high crystallinity of the material. The PXRD pattern of a DAAQ-COF has been shown to exhibit characteristic peaks corresponding to a 2D network structure with an interlayer distance of 3.3 Å rsc.org. The retention of crystallinity after use in applications like photocatalysis can also be monitored by comparing the XRD patterns before and after the process, demonstrating the stability of the composite structure rsc.org. For composites with graphene oxide, the characteristic broad peak of graphene oxide around 2θ = 12° and the sharper peak for graphitic structures around 2θ = 26° would be of interest researchgate.net.

Electrochemical Studies and Energy Storage Applications

Redox Chemistry of 2,6-Diaminoanthraquinone and Its Derivatives

The core of this compound's utility in energy storage lies in its rich redox chemistry. The anthraquinone (B42736) backbone provides a stable platform for reversible two-electron, two-proton redox reactions, while the amino groups at the 2 and 6 positions modulate these electrochemical properties.

Cyclic voltammetry (CV) is a fundamental technique used to characterize the electrochemical behavior of DAQ and its derivatives. longdom.org These analyses reveal key parameters such as redox potentials, electrochemical reversibility, and reaction kinetics.

In studies of DAQ derivatives designed for nonaqueous symmetric redox flow batteries, CV experiments have demonstrated the accessibility of multiple oxidation states. acs.orgresearchgate.net For instance, a derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ), showed two anodic and two cathodic one-electron redox transitions that are electrochemically accessible and highly reversible. researchgate.net The potential difference between the two inner redox couples was found to be 1.8 V, and 2.7 V between the two outer redox couples, highlighting the potential for high cell voltage. researchgate.net

The table below summarizes representative electrochemical data for a DAQ derivative obtained from cyclic voltammetry.

| Parameter | Value | Conditions |

| Inner Redox Couple Interval | 1.8 V | Nonaqueous electrolyte |

| Outer Redox Couple Interval | 2.7 V | Nonaqueous electrolyte |

| Electron Transfer Rate Constants | 10⁻³ cm s⁻¹ | Estimated by Nicholson method |

Data sourced from studies on 1,4-diaminoanthraquinone (B121737) derivatives. acs.org

The redox behavior of anthraquinone derivatives is often highly dependent on the pH of the electrolyte. researchgate.netresearchgate.net The protonation and deprotonation of the molecule and its reduced forms can significantly shift the redox potentials and affect the reversibility of the reactions. For anthraquinone disulfonic acid (AQDS), a related compound, the reaction kinetics are observed to be slower when the pH approaches neutral values. au.dk

The absorption and fluorescence spectral properties of this compound (referred to as DAAQ in some studies) have been investigated in aqueous solutions across a wide pH range (from -10 to 17). nih.gov These photophysical studies provide insights into the electronic structure of the molecule in its different protonated states (e.g., dication), which is directly relevant to its redox behavior. nih.gov While detailed studies on the pH dependence of redox reversibility for 2,6-DAQ itself are not extensively reported in the provided context, the behavior of similar quinones suggests that the stability and reversibility are optimal within specific pH ranges, often in alkaline or acidic media rather than neutral conditions, to avoid side reactions like disproportionation. researchgate.netau.dk For a sulfamidic acid derivative of this compound, a reversible redox reaction was observed at approximately -0.65 V vs. Ag/AgCl at pH values above 12. researchgate.net

The fundamental electrochemical reaction of the anthraquinone core involves a two-electron, two-proton transfer process. However, the presence of amino groups and the nature of the electrolyte can influence this mechanism. In some contexts, anthraquinone derivatives can participate in charge-transfer states, where an electron is transferred from an electron donor to the excited photosensitizer. nih.gov

Application in Redox Flow Batteries (RFBs)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic molecules like 2,6-DAQ are attractive alternatives to traditional metal-based electrolytes. youtube.comyoutube.com Their properties can be tailored through synthetic chemistry to improve solubility, stability, and redox potential. researchgate.net

Researchers have synthesized new anthraquinone derivatives from this compound for use as anolytes (negative electrolytes) in RFBs. researchgate.net One such example is an anthraquinone-2,6-disulfamidic acid, which was designed specifically for this purpose. researchgate.net This derivative exhibits a reversible redox reaction at a suitable potential for an anolyte in alkaline conditions (pH > 12). researchgate.net The development of such molecules focuses on enhancing solubility and stability in aqueous electrolytes while maintaining favorable redox characteristics. The goal is to create an anolyte that is cost-effective, environmentally benign, and durable for long-term cycling. rsc.orgresearchgate.net

A critical barrier to the commercialization of aqueous organic RFBs is the limited stability of the electroactive molecules. nih.govchemrxiv.org Therefore, significant research is dedicated to evaluating the stability and decomposition rates of candidate molecules like 2,6-DAQ derivatives.

Stress tests in a redox flow battery setup have been applied to derivatives of this compound. researchgate.net These tests involve prolonged cycling, holding the battery at critical states of charge, and operating at elevated temperatures to simulate realistic conditions. In one long-term test at a low concentration (0.1 M), an anolyte derived from this compound showed an average decomposition rate of 0.4% per day. researchgate.net Remarkably, this material demonstrated one of the lowest decomposition rates reported for an organic anolyte at an elevated temperature of 60°C. researchgate.net

For related compounds like anthraquinone disulfonic acid (AQDS), studies show that the electrolyte stability is highly dependent on the state of charge (SoC). nih.govnih.gov Enhanced capacity decay is observed for fully charged electrolytes, while very good stability is seen at 50% SoC or lower, even at elevated temperatures. nih.gov

The table below summarizes stability data for an anolyte derived from this compound.

| Parameter | Value | Conditions |

| Average Decomposition Rate | 0.4% per day | 0.1 M concentration, long-term test |

| Operating Temperature in Stress Test | 32°C and 60°C | Held at critical states of charge |

Data sourced from a study on an anthraquinone-2,6-disulfamidic acid anolyte. researchgate.net

Impact of Concentration and Temperature on Performance

In the context of composite electrodes, the concentration or loading of 2,6-DAAQ within the solid matrix is a key parameter to be optimized. Research on composite cathodes made from 2,6-DAAQ and reduced graphene oxide (rGO) has shown that the electrochemical performance is highly dependent on this concentration. By optimizing the mass percentage of 2,6-DAAQ in the composite, a high-performance cathode for lithium-ion batteries was achieved with a 25% concentration of 2,6-DAAQ. ustb.edu.cn This highlights that the performance is not merely about maximizing the active material but achieving an optimal ratio that balances capacity with conductivity and structural integrity.

Currently, there is a lack of specific research data in the available literature detailing the impact of temperature on the electrochemical performance of 2,6-DAAQ-based electrodes. While temperature is known to affect reaction kinetics, ion mobility, and electrolyte stability in all battery systems, specific studies quantifying these effects for 2,6-DAAQ are not prevalent.

Cathode Materials for Rechargeable Batteries

This compound has emerged as a promising candidate for cathode materials in rechargeable batteries due to its high theoretical capacity and the abundance of its constituent elements. Development has been particularly active in the areas of lithium-ion and sodium-ion batteries.

Lithium-Ion Battery Cathode Development

The application of 2,6-DAAQ in lithium-ion batteries (LIBs) has been advanced primarily through its incorporation into composite materials designed to overcome the inherent limitations of small organic molecules, such as low conductivity and dissolution in organic electrolytes.

A successful strategy to improve the performance of 2,6-DAAQ cathodes involves the creation of composites with reduced graphene oxide (rGO). The high conductivity and large surface area of rGO provide an effective three-dimensional network for electron transport and a robust substrate for the 2,6-DAAQ molecules. ustb.edu.cn In these composites, 2,6-DAAQ is chemically bonded to the rGO, which significantly facilitates the transfer of mass and electrons from the graphene substrate to the active material, enabling rapid reduction-oxidation reactions. ustb.edu.cn This integration combines the high energy storage potential of the quinone groups in 2,6-DAAQ with the excellent electrical properties of graphene. rsc.org A composite material demonstrated a high initial discharge capacity of 212.2 mA·h·g⁻¹ at a current density of 100 mA·g⁻¹. ustb.edu.cn

Table 1: Electrochemical Performance of 2,6-DAAQ/rGO Composite Cathode in a Lithium-Ion Battery

| Performance Metric | Value | Conditions |

| Initial Discharge Capacity | 212.2 mA·h·g⁻¹ | 100 mA·g⁻¹ |

| Reversible Capacity | 184 mA·h·g⁻¹ | After 100 cycles at 500 mA·g⁻¹ |

| Capacity Retention | 86.7% | After 100 cycles at 500 mA·g⁻¹ |

Data sourced from research on this compound/reduced graphene oxide-based composites. ustb.edu.cn

Two primary challenges for small organic molecule electrodes like 2,6-DAAQ are their tendency to dissolve in the liquid electrolyte, leading to rapid capacity fade, and their intrinsically low electronic conductivity. rsc.org

A key strategy to address both issues simultaneously is the covalent bonding of 2,6-DAAQ to a conductive substrate. As demonstrated in 2,6-DAAQ/rGO composites, linking the molecules to the rGO framework not only enhances conductivity but also significantly decreases the solubility of the active material. ustb.edu.cn This immobilization prevents the loss of active material into the electrolyte, thereby greatly increasing the cycling stability of the electrode. ustb.edu.cn

Another powerful strategy is polymerization. By reacting 2,6-DAAQ monomers, it is possible to form a polymer structure. This macromolecular design effectively renders the active material insoluble in the battery electrolyte. rsc.orgresearchgate.net When this polymerization also results in a conjugated polymer backbone, it creates pathways for electron delocalization, which inherently improves the electronic conductivity of the material. rsc.org This approach has been effectively demonstrated in sodium-ion battery systems and represents a transferable strategy for lithium-ion applications.

Sodium-Ion Battery Cathode Development

Given the abundance and low cost of sodium, there is significant interest in developing high-performance sodium-ion batteries (SIBs). 2,6-DAAQ is a promising cathode material for SIBs, particularly when stabilized in a polymer structure. rsc.org

A notable advancement in SIB cathodes involves the synthesis of a conjugated porous polyimide, poly(this compound) benzamide (B126) (CP-PDAB), through a polycondensation reaction between this compound and pyromellitic dianhydride. rsc.org This approach directly addresses the common failures of organic electrodes by creating a stable, insoluble macromolecule. rsc.orgresearchgate.net

The resulting CP-PDAB material possesses several advantageous features:

Structural Stability and Insolubility : The conjugated skeleton and polymer structure provide high stability and make the material insoluble in the electrolyte, which is crucial for long-term cycling. rsc.org

High Electronic Conductivity : The electron delocalization along the conjugated backbone enhances electronic conductivity, facilitating efficient charge transfer. rsc.org

Porous and Loose Structure : The material forms disordered aggregates with a porous nature, which allows for easy penetration of the electrolyte and helps to buffer the volume changes that occur during the charge and discharge cycles. rsc.org

When used as a cathode material for SIBs, CP-PDAB has demonstrated excellent performance, retaining a high reversible discharge capacity of 141 mA·h·g⁻¹ at a current density of 500 mA·g⁻¹ over 100 cycles. rsc.orgresearchgate.net Furthermore, it shows remarkable rate capability, maintaining a specific capacity of 71 mA·h·g⁻¹ at a very high current density of 10 A·g⁻¹ after 500 cycles. rsc.org

Table 2: Electrochemical Performance of CP-PDAB Cathode in a Sodium-Ion Battery

| Performance Metric | Value | Conditions |

| Reversible Discharge Capacity | 141 mA·h·g⁻¹ | at 500 mA·g⁻¹ for 100 cycles |

| High-Rate Capacity | 71 mA·h·g⁻¹ | at 10 A·g⁻¹ after 500 cycles |

Data sourced from research on conjugated porous polyimide poly(this compound) benzamide. rsc.org

Supercapacitor Electrode Materials

Composites of graphene and this compound (DQ) have been developed as high-performance electrode materials for supercapacitors rsc.orgresearchgate.net. In a common synthesis approach, DQ molecules are covalently bonded to the surface of graphene oxide (GO) rsc.orgresearchgate.net. This is achieved through a nucleophilic displacement reaction between the epoxy groups present on the GO surface and the amino (–NH₂) groups of the DQ molecules rsc.orgresearchgate.net. The resulting material, labeled DQ-RGO, leverages the high conductivity of the reduced graphene oxide to facilitate rapid and reversible faradaic reactions from the DQ molecules rsc.orgresearchgate.net. This covalent functionalization ensures a stable and efficient hybrid material, combining the properties of both components for enhanced energy storage rsc.orgresearchgate.net.

The superior electrochemical performance of Graphene-DAQ composites stems from a dual charge storage mechanism. The material combines the Faradaic pseudocapacitance from the this compound with the electrical double-layer capacitance (EDLC) from the graphene rsc.orgresearchgate.net. The protophilic C=O sites on the DAQ molecule provide the pseudocapacitance through fast and reversible redox reactions researchgate.net. Simultaneously, the large surface area of the graphene component contributes to the EDLC. This synergistic combination allows the composite material to achieve a high specific capacitance, with one study reporting a value of 332 F g⁻¹ at a current density of 1 A g⁻¹ in an acidic electrolyte rsc.orgresearchgate.net.

Long-term durability is a critical factor for supercapacitor applications. Graphene-DAQ composites have demonstrated excellent cycling stability. The DQ-RGO composite, for example, maintained 81.8% of its initial capacitance after 5,000 charge-discharge cycles rsc.orgresearchgate.net. When this composite was used as the negative electrode in an asymmetric supercapacitor, the device retained 80% of its initial capacitance after 8,000 cycles at a current density of 5 A g⁻¹ rsc.org. Another study involving DAQ anchored on functionalized biomass porous carbon showed a capacitance retention of 88.3% after 10,000 cycles for a symmetric supercapacitor device researchgate.net.

| Material/Device | Cycles | Current Density | Capacitance Retention |

|---|---|---|---|

| DQ-RGO Composite Electrode | 5,000 | - | 81.8% |

| Asymmetric Supercapacitor (DQ-RGO negative electrode) | 8,000 | 5 A g⁻¹ | 80% |

| Symmetric Supercapacitor (DAQ on FWS) | 10,000 | - | 88.3% |

Charge Transport Mechanisms in this compound Thin Films

Studies on the electrical properties of this compound in thin-film form have provided insights into its charge transport mechanisms. By analyzing current density-voltage (J-V) characteristics, distinct conduction regimes have been identified that depend on the applied voltage bibliotekanauki.pl. These investigations typically use a sandwich structure with the DAQ thin film placed between two ohmic aluminum electrodes bibliotekanauki.pl.

At low applied voltages, the conduction process in this compound thin films is ohmic, meaning the current density is directly proportional to the voltage bibliotekanauki.pl. However, at higher voltages, the conduction mechanism transitions to a space-charge-limited current (SCLC) regime bibliotekanauki.pl. This SCLC behavior is controlled by a single dominant trap level within the material's band gap bibliotekanauki.pl.

The transition voltage between the ohmic and SCLC regions is observed to be approximately proportional to the square of the sample's thickness and is independent of temperature bibliotekanauki.pl. The analysis of the temperature dependence of both ohmic and SCLC densities suggests an extrinsic nature for the ohmic conduction. These studies have identified traps with a density of approximately 2 × 10¹⁶ m⁻³ located at an energy level of 0.50 ± 0.03 eV below the conduction band edge bibliotekanauki.pl.

Carrier Trapping Phenomena

In the context of this compound (2,6-DAQ) and its application in energy storage, "carrier trapping" refers to the process of capturing and storing charge carriers (electrons and ions) through reversible electrochemical reactions. This phenomenon is the basis of the compound's ability to function as an active electrode material, primarily through a mechanism known as pseudocapacitance. The charge trapping is not a physical defect but rather a designed, reversible chemical transformation that stores energy.

The fundamental mechanism for this carrier trapping is a proton-coupled electron transfer (PCET) process centered on the quinone functional groups of the anthraquinone core. nih.govprinceton.edu Quinones are well-established redox-active moieties that can undergo reversible reduction and oxidation. In the presence of an electrolyte, the two carbonyl (C=O) groups of 2,6-DAQ can accept electrons and protons (typically from an acidic electrolyte) to form hydroquinone (B1673460) species. This chemical transformation effectively "traps" charge, which can be released when the process is reversed. The general reaction involves a two-proton, two-electron process, reversibly converting the quinone to a hydroquinone.

The amino (-NH₂) groups at the 2 and 6 positions play a critical role in modulating this carrier trapping behavior. As electron-donating groups, they increase the electron density within the aromatic system of the anthraquinone molecule. rsc.org This electronic modification makes the molecule easier to oxidize and shifts its reduction potential cathodically (to more negative values), thereby altering the energy level at which charge trapping occurs. rsc.orgacs.org This tunability of the redox potential is a key finding in research, as it allows for the molecular engineering of materials for specific energy storage applications. rsc.org

Research findings indicate that the intrinsic carrier trapping capability of 2,6-DAQ is best harnessed when it is integrated into a conductive matrix, such as graphene or porous carbon. rsc.orgresearchgate.net These composite materials address the inherently low electrical conductivity of the organic molecule and prevent the dissolution or detachment of the active material from the electrode during repeated charge-discharge cycles. researchgate.net In these composites, the 2,6-DAQ molecules provide high pseudocapacitive charge storage through their rapid and reversible faradaic reactions, while the carbon-based scaffold provides the necessary electrical conductivity and structural stability. rsc.orgresearchgate.net

Detailed electrochemical analysis through techniques like cyclic voltammetry (CV) reveals the distinct redox peaks corresponding to the reduction and oxidation of the quinone groups, providing direct evidence of the carrier trapping process. The potential and reversibility of these peaks are crucial indicators of the material's performance.

Table 1: Influence of Amino Group Substitution on the First Reduction Potential of Anthraquinone Derivatives

This table presents experimental data on the half-wave potential (E1/2) for the first reduction step of anthraquinone and its amino-substituted derivatives. The data illustrates the electronic effect of the electron-donating -NH₂ group, which causes a cathodic shift in the reduction potential.

| Compound | Substitution Position | E1/2 (V vs. Fc/Fc⁺) | Electrolyte |

| Anthraquinone | Unsubstituted | -0.99 | 0.1 M TBAPF₆/DMF |

| 2-Aminoanthraquinone | 2- (-NH₂) | -1.13 | 0.1 M TBAPF₆/DMF |

Data sourced from a joint experimental and theoretical investigation on anthraquinone derivatives. rsc.org

Table 2: Electrochemical Performance of this compound-Based Composite Electrodes

This table summarizes key performance metrics from studies on composite materials incorporating this compound (DQ or DAQ), demonstrating the practical application of its carrier trapping properties for energy storage.

| Electrode Material | Specific Capacitance | Current Density | Cycling Stability | Reference System |

| DQ–RGO Composite | 332 F g⁻¹ | 1 A g⁻¹ | 81.8% after 5000 cycles | Acidic Electrolyte |

| DAQ anchored on Porous Carbon | 424.9 F g⁻¹ | 1 A g⁻¹ | 93.1% after 10,000 cycles | Symmetric Supercapacitor |

Data compiled from studies on graphene-functionalized and porous carbon-based 2,6-DAQ electrodes. rsc.orgresearchgate.net

Advanced Materials Science and Engineering Applications

Polymeric Materials and Composites

2,6-Diaminoanthraquinone serves as a versatile monomer and additive in the creation of high-performance polymeric materials and composites. Its ability to integrate into polymer backbones and interact with nanomaterials has led to significant advancements in materials with tailored mechanical, thermal, and electrical properties.

An innovative in-situ fabrication process utilizes this compound (DAAQ) to create highly electrically conductive polyimide/multi-walled carbon nanotube (PI/MWCNT) composite films. scirp.org In this process, DAAQ serves a dual role: it acts as an effective dispersing agent for pristine MWCNTs in the solvent and also functions as a monomer in the direct synthesis of the polyimide. scirp.org The strong interaction between DAAQ and the MWCNTs is crucial for achieving a homogeneous dispersion, which is often a challenge in the production of nanocomposites. scirp.orgasianpubs.org

The resulting PI/MWCNT composite films exhibit remarkable electrical conductivity. Research has demonstrated that with a 40 wt. % loading of MWCNTs, the electrical conductivity can reach as high as 55.6 S/cm. scirp.org This value can be further enhanced to 106 S/cm through a post-fabrication thermal compression process. scirp.org The percolation threshold, which is the critical concentration of the conductive filler required to form a connected network, is observed at a low MWCNT content of 0.50 wt. %. scirp.org The in-situ polymerization method, facilitated by DAAQ, ensures that the MWCNTs are well-integrated within the polyimide matrix, leading to these enhanced electrical properties. scirp.orgasianpubs.org

Table 1: Electrical Properties of PI/MWCNT Composite Films Fabricated with this compound

| Property | Value | Conditions |

| Highest Electrical Conductivity | 55.6 S/cm | 40 wt. % MWCNT loading scirp.org |

| Enhanced Electrical Conductivity | 106 S/cm | After thermal compression scirp.org |

| Percolation Threshold | 0.50 wt. % MWCNT | - |

| Critical Exponent | 2.52 | - |

In the field of electronic materials, derivatives of diaminoanthraquinone are being explored for their potential in nonvolatile memory technology. Specifically, a related compound, 2,6-diaminoanthracene (AnDA), has been instrumental in the development of graphene oxide-based polyimide (PI-GO) nanocomposites for resistive random access memory (RRAM) devices. fscichem.comsolubilityofthings.com These devices are fabricated by creating a thin film of the PI-GO nanocomposite, which acts as the active resistive layer. chemijournal.com

The synthesis involves the in-situ polymerization of the polyimide in the presence of AnDA-functionalized graphene oxide. solubilityofthings.com The resulting memory devices exhibit "write-once-read-many-times" (WORM) behavior, which is desirable for archival data storage. solubilityofthings.comchemijournal.com These devices have shown exceptional performance metrics, including a very high ON/OFF current ratio of approximately 10⁸, a long data retention time of about 10⁴ seconds, and good endurance through numerous read cycles. fscichem.comchemijournal.com The incorporation of graphene oxide, facilitated by the diamino-functionalized monomer, is credited with the high charge trapping ability that leads to these excellent memory characteristics. solubilityofthings.com

Table 2: Performance of Polyimide/Graphene Oxide (PI-GO) Nonvolatile Memory Devices

| Performance Metric | Value | Significance |

| Memory Behavior | Write-Once-Read-Many-Times (WORM) solubilityofthings.comchemijournal.com | Suitable for archival storage. |

| ON/OFF Current Ratio | ~10⁸ fscichem.comchemijournal.com | High distinction between "ON" and "OFF" states. |

| Retention Time | ~10⁴ seconds chemijournal.com | Long-term data stability. |

| Endurance | Good up to 100th cycle solubilityofthings.com | Reliable reading of stored data. |

| Device Yield | 92% chemijournal.com | High manufacturing success rate. |

The amino groups of diaminoanthraquinones can react with epoxy resins in a crosslinking reaction, a process that has been ingeniously used to create colored polymeric pigments. scirp.orgchemijournal.com In this application, the diaminoanthraquinone molecule serves as both a curing agent for the epoxy resin and as a chromophore, imparting color to the final material. scirp.org This dual functionality allows for the synthesis of intrinsically colored plastics and pigments for paints. scirp.orgchemijournal.com

Research using isomers like 1,4- and 1,5-diaminoanthraquinone (B86024) has demonstrated the feasibility of this approach. The process involves a step-growth condensation polymerization of the diaminoanthraquinone with an epoxy resin, such as Poly(Bisphenol A-co-epichlorohydrin), in a solvent like xylene. scirp.org The resulting colored resins can then be used for the coloration of various thermoplastics, including Polylactic acid (PLA) and Polymethylmethacrylate (PMMA), or formulated into emulsion paints. scirp.orgchemijournal.com The light fastness of these colored materials has been reported to be good to very good, indicating their durability. chemijournal.com

Table 3: Properties of Diaminoanthraquinone Cross-Linked Epoxy Resins

| Property | Observation | Application |

| Function of Diaminoanthraquinone | Curing agent and pigment scirp.org | Synthesis of colored epoxy resins. |

| Resulting Material | Polymeric Pigments chemijournal.com | Coloration of plastics (PLA, PMMA) and formulation of emulsion paints. scirp.orgchemijournal.com |

| Synthesis Method | Step-growth condensation polymerization scirp.org | Reaction between diaminoanthraquinone and epoxy resin. |

| Light Fastness | Good to very good chemijournal.com | Indicates good color stability and durability. |

Dye Chemistry and Advanced Display Technologies

This compound is a cornerstone molecule in the synthesis of a wide array of dyes, valued for their vibrant colors and stability. Its derivatives are particularly significant in the development of advanced display technologies, where specific molecular shapes and properties are paramount.

As a key intermediate, this compound is used in the manufacturing of high-performance anthraquinone (B42736) dyes. fscichem.com These dyes are renowned for their excellent color strength and light stability, making them suitable for demanding applications such as textile dyeing and printing inks. fscichem.comsolubilityofthings.com The stable anthraquinone core ensures that the resulting colors are long-lasting and resistant to fading. solubilityofthings.com

The synthesis of novel dye derivatives often starts with this compound. asianpubs.org Through chemical reactions such as diazotization, the amino groups can be converted into diazonium salts. asianpubs.org These intermediates can then be coupled with various other molecules to produce a wide range of azo dyes with different colors and properties. asianpubs.org The versatility of this compound as a starting material allows for the fine-tuning of the dye's characteristics to suit specific material applications.

Table 4: Applications of Dyes Derived from this compound

| Application | Key Attribute | Role of this compound |

| Textile Dyes | Excellent color and light stability fscichem.com | Key intermediate in manufacturing. |

| Printing Inks | Bright colors and good light resistance fscichem.com | Provides vibrant and durable colors. |

| Novel Dye Synthesis | Versatile precursor asianpubs.org | Starting material for creating a variety of azo dyes. |

In the realm of advanced displays, anthraquinone dyes are crucial components in guest-host liquid crystal display (LCD) systems. asianpubs.orgasianpubs.org In these displays, a small amount of a "guest" dye is dissolved in a liquid crystal "host." asianpubs.org The orientation of the guest dye molecules is controlled by applying an electric field to the liquid crystal host, which in turn switches the display's ability to absorb light. asianpubs.org

For optimal performance, the guest dye molecules should have a high dichroic ratio, meaning they absorb light strongly when oriented in one direction and weakly when oriented perpendicularly. This requires the dye to have a specific, elongated molecular shape. 2,6-disubstituted anthraquinones are particularly well-suited for this purpose as they tend to have more rod-like structures compared to other isomers. acs.org This elongated shape promotes better alignment within the liquid crystal host, leading to higher contrast and better display quality. acs.org Consequently, derivatives of this compound have been synthesized and studied specifically for their potential as high-performance guest dyes in LCDs. asianpubs.org

Table 5: Role of 2,6-Disubstituted Anthraquinones in Guest-Host LCDs

| Feature | Importance in LCDs | Advantage of 2,6-Disubstitution |

| Molecular Shape | Crucial for alignment in the liquid crystal host. | Provides a more elongated, rod-like structure. acs.org |

| Alignment | Determines the contrast ratio of the display. | Leads to higher alignment and better performance. acs.org |

| Dichroic Ratio | A measure of the dye's switching efficiency. | Enhanced by the superior alignment of 2,6-derivatives. |

| Application | High-performance guest dyes. | This compound derivatives are synthesized for this purpose. asianpubs.org |

Superhydrophobic and Self-Cleaning Textiles

The application of anthraquinone-based dyes extends beyond simple coloration to the creation of advanced functional fabrics. Research has demonstrated that anthraquinone reactive dyes can be chemically bonded, or covalently grafted, onto the surface of cotton fabrics. researchgate.net This process can impart a breathable yet superhydrophobic character to the textile, leading to self-cleaning properties. researchgate.net While much of the foundational research focuses on the broader class of diaminoanthraquinones (DAAQs), the principles are applicable to the 2,6-isomer. nih.govacs.org

The self-cleaning mechanism of these treated textiles is twofold. Firstly, the superhydrophobic surface, exhibiting a high water contact angle, causes water to form spherical droplets that roll off easily, carrying dirt and contaminants away, a phenomenon often referred to as the "lotus effect". nih.gov Secondly, some anthraquinone derivatives exhibit photocatalytic activity, meaning they can generate reactive oxygen species upon exposure to light. rsc.org These species can decompose organic stains and inhibit microbial growth on the fabric's surface. rsc.org For instance, studies on polyester (B1180765) fabrics treated with other functional materials have shown that a water contact angle of 161° and a roll-off angle of 6° can be achieved, resulting in effective self-cleaning of stains like ketchup within hours. nih.govnih.gov The covalent grafting of dyes like 2,6-DAAQ ensures the durability and wash-fastness of these functional properties. researchgate.net

Organic Photovoltaic Devices